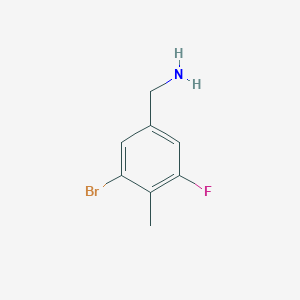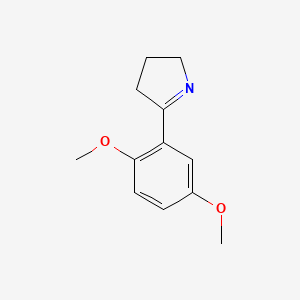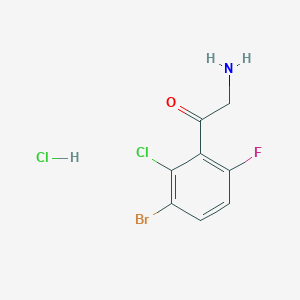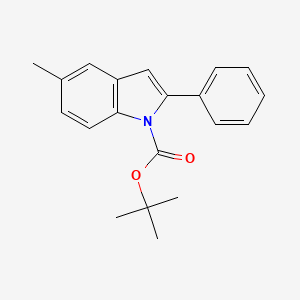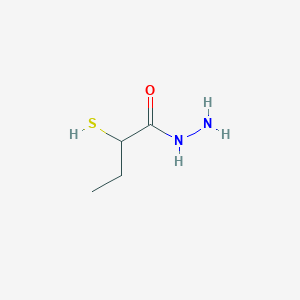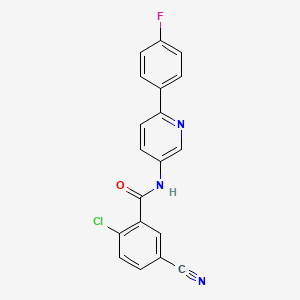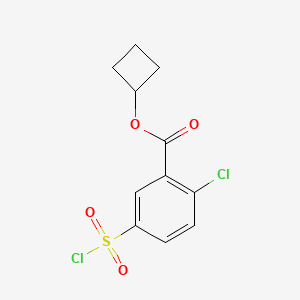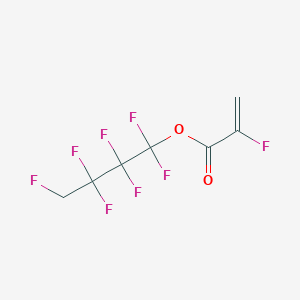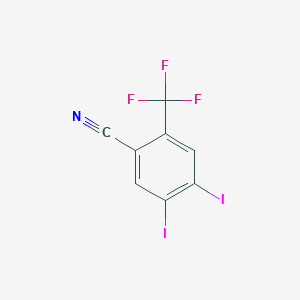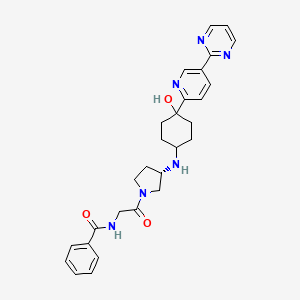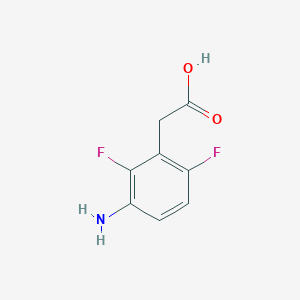
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol is a complex organic compound characterized by its unique stereochemistry and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may include the use of protecting groups such as benzyl and methoxy groups to ensure the selective formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
科学研究应用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features allow it to mimic natural substrates, making it useful for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug synthesis. Its ability to interact with specific biological targets makes it a promising compound for therapeutic development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol shares similarities with other oxane derivatives, such as:
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-methoxyoxane-3,5-diol
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-ethoxy-4-phenylmethoxyoxane-3,5-diol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C14H20O6 |
|---|---|
分子量 |
284.30 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3/t10-,11-,12-,13+,14?/m1/s1 |
InChI 键 |
MXGLQICHRQGRDX-LSGALXMHSA-N |
手性 SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)O |
规范 SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
